2-ethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-2-26-21-10-6-4-8-17(21)22(25)23-14-15-11-12-20-18(13-15)16-7-3-5-9-19(16)24-20/h4,6,8,10-13,24H,2-3,5,7,9,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXAUWIMGQTSJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the tetrahydrocarbazole intermediate. The tetrahydrocarbazole can be synthesized through the Fischer indole synthesis, which involves the reaction of substituted phenylhydrazines with cyclohexanone . The resulting tetrahydrocarbazole is then subjected to further functionalization to introduce the ethoxy and benzamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Substitution: The benzamide and ethoxy groups can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate . The reaction conditions, such as temperature, solvent, and concentration, play a crucial role in determining the outcome of the reactions.
Major Products
The major products formed from these reactions include functionalized tetrahydrocarbazoles, carbazolones, and benzazonine-diones. These products can be further utilized in various applications, including drug development and material science.
Scientific Research Applications
Antiallergic Activity
The compound has been identified as a potent antagonist of the CRTH2 receptor, which is implicated in allergic responses. By blocking this receptor, 2-ethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide may help in treating conditions such as asthma, allergic rhinitis, and other Th2-mediated disorders .
Anticancer Potential
Research indicates that derivatives of 2,3,4,9-tetrahydro-1H-carbazole compounds exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth and proliferation. For instance, studies have shown that these compounds can down-regulate the MEK/ERK pathway, which is often overactive in various cancers . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cell lines.
CRTH2 Receptor Antagonism
The primary mechanism through which 2-ethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide exerts its effects is through antagonism of the CRTH2 receptor. This receptor is crucial for mediating the effects of prostaglandin D2 (PGD2), a lipid mediator involved in allergic inflammation. By blocking PGD2 from binding to CRTH2, the compound can alleviate symptoms associated with allergic reactions .
Inhibition of Tumor Growth
In cancer research, the compound's ability to inhibit MEK/ERK signaling suggests it could be a valuable agent in cancer therapy. The MEK/ERK pathway is essential for cell division and survival; thus, its inhibition can lead to reduced tumor growth and enhanced sensitivity to other anticancer agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Pharmacological and Functional Comparisons
Receptor Affinity and Selectivity :
- LY344864: Exhibits nanomolar affinity for 5-HT1F receptors (Ki = 2.3 nM) with >100-fold selectivity over 5-HT1B/1D receptors, making it a tool compound for migraine research .
- The ethoxy group may reduce metabolic clearance compared to fluorine-substituted analogs.
Physicochemical Properties
Data from commercial analogs (Alfa Catalog) reveal trends in solubility and stability:
Methodological Considerations
- Structural Characterization : X-ray crystallography (using SHELX software ) and NMR spectroscopy are critical for confirming the carbazole-benzamide architecture. For example, LY344864’s structure was validated via single-crystal diffraction .
- Computational Analysis : Graph set analysis (as in Etter’s hydrogen-bonding principles ) could predict intermolecular interactions in crystalline forms of the target compound.
Biological Activity
2-ethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide is a novel compound derived from the carbazole family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of 2-ethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide is primarily attributed to its interaction with specific molecular targets. It has been shown to act as an antagonist of the CRTH2 receptor, which is implicated in various allergic and inflammatory responses. By inhibiting this receptor, the compound may modulate immune responses and reduce inflammation associated with conditions such as asthma and allergies .
Antitumor Activity
Research indicates that compounds bearing the tetrahydrocarbazole structure exhibit significant antitumor properties. For instance, studies have demonstrated that related carbazole derivatives can inhibit tumor cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression .
In a study focusing on N-substituted carbazoles, compounds similar to 2-ethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide were evaluated against laryngeal carcinoma and Ehrlich's Ascites Carcinoma (EAC) cells. Results showed that certain derivatives displayed potent cytotoxic effects at low concentrations .
Neuroprotective Effects
The neuroprotective potential of carbazole derivatives has also been explored. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage. This effect is believed to be linked to their antioxidative properties and their ability to modulate neuroinflammatory pathways .
Case Studies
- Antitumor Efficacy : A study investigated the efficacy of various N-substituted carbazoles on A549 lung carcinoma cells. Compounds were found to induce apoptosis effectively, with IC50 values indicating strong cytotoxicity at nanomolar concentrations .
- Neuroprotection : In another study involving HT22 neuronal cells, a derivative showed significant protective effects against glutamate-induced toxicity at concentrations as low as 3 µM. This suggests that modifications at the N-position of carbazole can enhance neuroprotective activity .
Comparative Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-ethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide?
- The compound is typically synthesized via amide coupling between 2-ethoxybenzoic acid derivatives and the tetrahydrocarbazole methylamine intermediate. A general method involves activating the carboxylic acid (e.g., using EDCI/HOBt in DMF) and reacting it with the amine under reflux, followed by purification via column chromatography or recrystallization . Key steps include optimizing solvent systems (e.g., ethanol with glacial acetic acid) and monitoring reaction progress via TLC or HPLC.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry and purity by resolving ethoxy, benzamide, and tetrahydrocarbazole protons .
- X-ray Crystallography: SHELX software is used for structure refinement. ORTEP-III generates thermal ellipsoid diagrams to visualize bond lengths and angles, ensuring accurate stereochemical assignment . Hydrogen-bonding patterns (e.g., N–H···O interactions) are analyzed using graph-set notation to assess crystal packing .
Q. How is the compound screened for initial biological activity in serotonin receptor studies?
- Radioligand displacement assays (e.g., using [3H]-5-HT) measure binding affinity (Ki) at 5-HT1 receptors. Competitive binding protocols involve transfected HEK293 cells expressing human 5-HT1 subtypes. Data normalization against reference ligands (e.g., LY344864 for 5-HT1F selectivity) ensures specificity .
Advanced Research Questions
Q. How can researchers validate the selectivity of this compound for 5-HT1F over 5-HT1B/1D receptors?
- Functional Assays: Measure cAMP inhibition in cells co-expressing 5-HT1F and 5-HT1B/1D. Use antagonists like GR127935 (5-HT1B/1D blocker) to isolate 5-HT1F activity .
- Structural Analysis: Compare the compound’s carbazole moiety to LY344864, which exploits tetrahydrocarbazole’s planar structure for 5-HT1F selectivity. Molecular docking (e.g., AutoDock Vina) identifies key receptor interactions (e.g., hydrophobic pockets in transmembrane helices) .
Q. What experimental design considerations are critical for in vivo studies targeting 5-HT1F-mediated effects?
- Chronic Models: Use 5-HT2 receptor antagonists (e.g., sarpogrelate) to unmask 5-HT1F-specific pathways in behavioral assays .
- Dose Optimization: Conduct pharmacokinetic profiling (plasma half-life, brain penetration) using LC-MS/MS. Monitor metabolite formation (e.g., ethoxy group hydrolysis) to avoid off-target effects .
Q. How can hydrogen-bonding networks in the crystal structure inform stability and formulation studies?
- Graph-set analysis (e.g., Etter’s notation) identifies robust hydrogen-bond motifs (e.g., R²₂(8) rings). Stability under humidity is tested by comparing crystalline vs. amorphous forms via PXRD and DSC. Co-crystallization with excipients (e.g., polyvinylpyrrolidone) may enhance solubility .
Q. How should researchers address discrepancies in reported binding affinities across studies?
- Assay Conditions: Variability in buffer pH, ion concentrations (e.g., Mg²⁺), or membrane preparation methods (e.g., detergent use) can alter receptor conformation. Standardize protocols using reference ligands (e.g., 5-CT for 5-HT1 receptors) .
- Data Normalization: Express results as % inhibition relative to controls and validate with orthogonal methods (e.g., functional GTPγS binding).
Q. What strategies improve enantiomeric purity during synthesis, given the tetrahydrocarbazole’s chiral center?
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes). Monitor enantiomeric excess (ee) via chiral HPLC or NMR with shift reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
